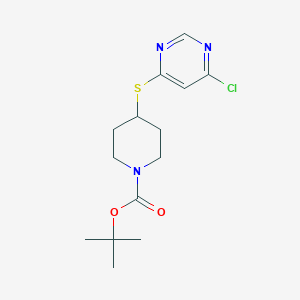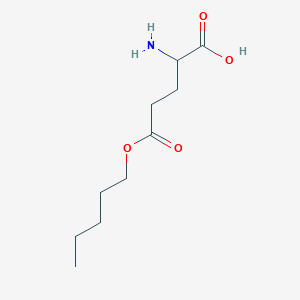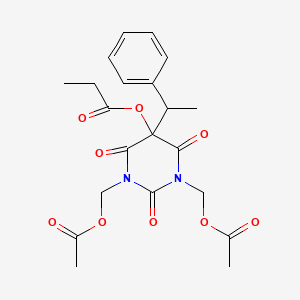
4-Amino-2-isopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, featuring an amino group at the fourth position and an isopropyl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isopropylbenzonitrile typically involves the nitration of 2-isopropylbenzonitrile followed by reduction. The nitration process introduces a nitro group at the fourth position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-nitro-2-isopropylbenzonitrile.
Reduction: Formation of 4-amino-2-isopropylbenzylamine.
Substitution: Formation of N-substituted derivatives, such as N-acyl or N-alkyl compounds.
Aplicaciones Científicas De Investigación
4-Amino-2-isopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-chlorobenzonitrile
- 4-Amino-2-methylbenzonitrile
- 4-Amino-2-fluorobenzonitrile
Uniqueness
4-Amino-2-isopropylbenzonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
4-amino-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7H,12H2,1-2H3 |
Clave InChI |
XTTKYVNHOJNPJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)





![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)


![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)



![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
